REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH:7]2[CH2:8][CH:4]([CH2:5][CH2:6]2)[C:3]1=[O:9].[I-].[I-].[CH4:12]>C(OCC)C.[Zn]>[C:2]12([C:3](=[O:9])[CH:4]3[CH2:8][CH:7]1[CH2:6][CH2:5]3)[CH2:12][CH2:1]2 |f:1.2.3|
|
Name
|
cuprous chloride
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C=C1C(C2CCC1C2)=O
|
Name
|
methane diiodide
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[I-].[I-].C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
TEMPERATURE
|
Details
|
' refluxing in nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
TEMPERATURE
|
Details
|
after the end of the dropping, the reaction mixture was refluxed for 30 hours in nitrogen atmosphere
|
Duration
|
30 h
|
Type
|
FILTRATION
|
Details
|
the insoluble matter was filtered off with Celite®
|
Type
|
WASH
|
Details
|
the filterate washed twice with 5% aqueous sodium thiosulfate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=100/1−7/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC1)C1CCC(C2=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |